molecular formula C26H40N6O8 B1193369 P021

P021

Cat. No. B1193369
M. Wt: 564.64
InChI Key: JVEUUNFEERCKEU-DSRHTMGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P021 is a novel ciliary neurotrophic factor (CNTF) small-molecule peptide mimetic, rescuing developmental delay in pups and AD-like hippocampus-dependent memory impairments in adult life in Ts65Dn mice.

Scientific Research Applications

Radiation-Induced Cell Cycle Arrest and p21 Deficiency

P021 is intricately linked to cell cycle processes, particularly in the context of radiation-induced cell cycle arrest. Research has demonstrated that the protein p21, a dual inhibitor of cyclin-dependent kinases and proliferating-cell nuclear antigen, plays a significant role in cell cycle regulation. The study by Brugarolas et al. (1995) in Nature highlights that the deletion of p21 does not affect the differentiation of intestinal epithelial cell lineages or p53-dependent apoptosis following irradiation, but it does impair the ability of mouse embryo fibroblasts to undergo Gl arrest following DNA damage (Brugarolas et al., 1995).

p21(WAF1) in Cancer Suppression and Therapy

Another significant aspect of this compound's application is in cancer suppression and therapy. The protein p21 (WAF1/CIP1; CDKN1a), a universal cell-cycle inhibitor, is controlled by p53 and p53-independent pathways. El-Deiry (2016) in Cancer Research emphasizes p21's role in cell growth control, stem cell phenotypes, differentiation, and stress response, highlighting its potential in therapeutic strategies for cancer (El-Deiry, 2016).

Proteasome-Mediated Degradation of p21

The degradation mechanism of p21, a negative regulator of the cell division cycle, is also an important aspect of this compound research. Bloom et al. (2003) in Cell found that p21 proteolysis requires functional ubiquitin and Nedd8 systems, with ubiquitinylated forms of p21 detected in vivo and in vitro, indicating a critical pathway for p21 degradation and its implications in cell cycle regulation (Bloom et al., 2003).

This compound in Cognitive Aging and Alzheimer's Disease

This compound, a neurotrophic compound derived from the ciliary neurotrophic factor, has shown promise in cognitive aging and Alzheimer's disease treatment. Bolognin et al. (2014) in Neurobiology of Aging demonstrated that chronic oral administration of this compound significantly reduced the age-dependent decline in learning and memory in aged rats, suggesting its potential as a therapeutic approach to cognitive aging and related neurodegenerative disorders (Bolognin et al., 2014).

This compound in Preventing Dendritic and Synaptic Deficits

Further exploring the neurotrophic properties of this compound, Baazaoui and Iqbal (2017) in Alzheimer's Research & Therapy reported that this compound treatment could rescue dendritic and synaptic deficits, boost neurogenesis, and reverse cognitive impairment in a transgenic mouse model of Alzheimer's disease, highlighting its potential in preventing synaptic deficit and cognitive impairment (Baazaoui & Iqbal, 2017).

properties

Molecular Formula

C26H40N6O8

Molecular Weight

564.64

IUPAC Name

(R)-2-Acetamido-3-((2-((2-(((S)-1-(((1s,3S,5R,7S)-3-carbamoyladamantan-1-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-2-oxoethyl)amino)-3-oxopropanoic acid

InChI

InChI=1S/C26H40N6O8/c1-13(2)4-17(21(36)32-26-8-15-5-16(9-26)7-25(6-15,12-26)24(27)40)31-19(35)11-28-18(34)10-29-22(37)20(23(38)39)30-14(3)33/h13,15-17,20H,4-12H2,1-3H3,(H2,27,40)(H,28,34)(H,29,37)(H,30,33)(H,31,35)(H,32,36)(H,38,39)/t15-,16+,17-,20+,25+,26-/m0/s1

InChI Key

JVEUUNFEERCKEU-DSRHTMGUSA-N

SMILES

O=C(O)[C@H](NC(C)=O)C(NCC(NCC(N[C@@H](CC(C)C)C(N[C@@]12C[C@]3(C(N)=O)C[C@@](C2)([H])C[C@](C3)([H])C1)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

P021;  P-021;  P 021

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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